molecular formula C7H11N3O B13207838 Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine

Cat. No.: B13207838
M. Wt: 153.18 g/mol
InChI Key: GUPZANXBJHGTRJ-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of ethyl hydrazinecarboxylate with cyclopropyl isocyanate can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce various reduced heterocycles .

Scientific Research Applications

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A closely related compound with similar structural features and applications.

    1,3,4-Oxadiazole: Another isomer with distinct chemical properties and uses.

    1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications.

Uniqueness

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as relevant research findings and case studies.

Chemical Structure and Synthesis

Chemical Structure:
this compound consists of a cyclopropyl group attached to a 1,2,4-oxadiazole ring. The oxadiazole moiety is characterized by two nitrogen atoms and is known for its diverse biological activities.

Synthesis:
The synthesis typically involves cyclization reactions of amidoximes with carboxylic acids or their derivatives. For example, cyclopropylamine can react with 2,4-dichloro-5-fluorobenzoyl chloride to yield the desired compound through nucleophilic substitution followed by cyclization processes .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Compounds containing the 1,2,4-oxadiazole structure have been reported to show activity against various bacterial and fungal strains. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in pathogens .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Derivatives of 1,2,4-oxadiazoles have shown antiproliferative effects against several cancer cell lines. For instance:

  • In vitro studies revealed that certain oxadiazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
  • A notable study demonstrated that a related oxadiazole compound displayed an IC50 of 2.76 µM against ovarian cancer cells .

Anti-inflammatory Properties

Research has indicated that compounds with the oxadiazole framework may also possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines and pathways makes these compounds promising candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the oxadiazole ring influence biological activity. For example:

  • Substituent Variations: The introduction of different substituents on the oxadiazole ring can enhance biological activities significantly. For instance, compounds with alkyl substitutions showed improved potency in anticancer assays .
CompoundStructure FeaturesBiological ActivityIC50 (µM)
Compound AEthyl group on oxadiazoleAnticancer2.76
Compound BMethyl substitutionAntimicrobial10.5
Compound CCyclopropyl groupAnti-inflammatory5.0

Molecular Docking Studies

Molecular docking studies have indicated that this compound exhibits strong interactions with protein targets involved in cancer progression and inflammation. These interactions are crucial for optimizing the pharmacological profiles of such compounds .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-cyclopropyl-3-ethyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H11N3O/c1-2-6-9-7(11-10-6)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9,10)

InChI Key

GUPZANXBJHGTRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)NC2CC2

Origin of Product

United States

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